1-(1H-benzimidazol-2-yl)-1-ethylhydrazine
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Overview
Description
1-(1H-benzimidazol-2-yl)-1-ethylhydrazine is a compound belonging to the benzimidazole family, which is known for its diverse biological activities. Benzimidazole derivatives have been extensively studied for their antimicrobial, antiviral, anticancer, and antiparasitic properties . The unique structure of this compound makes it a compound of interest in various scientific research fields.
Preparation Methods
The synthesis of 1-(1H-benzimidazol-2-yl)-1-ethylhydrazine typically involves the condensation of 1,2-phenylenediamine with aldehydes, followed by further reactions to introduce the ethylhydrazine group . One common method involves the reaction of 1,2-phenylenediamine with ethylhydrazine in the presence of a suitable catalyst under controlled conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
1-(1H-benzimidazol-2-yl)-1-ethylhydrazine undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups .
Scientific Research Applications
1-(1H-benzimidazol-2-yl)-1-ethylhydrazine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(1H-benzimidazol-2-yl)-1-ethylhydrazine involves its interaction with molecular targets such as DNA and proteins. The compound can bind to DNA grooves, leading to DNA cleavage and inhibition of replication . It also interacts with proteins, disrupting their normal function and leading to cell death in certain types of cancer cells .
Comparison with Similar Compounds
1-(1H-benzimidazol-2-yl)-1-ethylhydrazine can be compared with other benzimidazole derivatives such as albendazole and thiabendazole . While these compounds share a similar benzimidazole core, this compound has unique structural features that may contribute to its distinct biological activities . Similar compounds include:
Albendazole: An antiparasitic drug used to treat a variety of parasitic worm infestations.
Thiabendazole: Another antiparasitic agent with a broad spectrum of activity.
Carbendazim: A fungicide used in agriculture.
Properties
IUPAC Name |
1-(1H-benzimidazol-2-yl)-1-ethylhydrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4/c1-2-13(10)9-11-7-5-3-4-6-8(7)12-9/h3-6H,2,10H2,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEBDAEMRVIAPHR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=NC2=CC=CC=C2N1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.